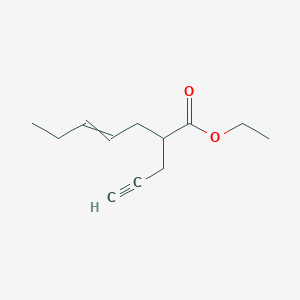

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate

Description

Properties

CAS No. |

656234-74-1 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

ethyl 2-prop-2-ynylhept-4-enoate |

InChI |

InChI=1S/C12H18O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h2,7-8,11H,4,6,9-10H2,1,3H3 |

InChI Key |

PBBLASASBMBSSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC(CC#C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate typically involves the esterification of hept-4-enoic acid with prop-2-yn-1-yl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form a diketone.

Reduction: The alkene group can be hydrogenated to form the corresponding alkane.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of alkanes.

Substitution: Formation of amides or ethers.

Scientific Research Applications

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development due to its unique functional groups.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate involves its interaction with various molecular targets. The alkyne and alkene groups can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Molecular Structure and Functional Groups

The following table highlights key structural differences among ethyl 2-(prop-2-yn-1-yl)hept-4-enoate and related esters:

| Compound Name | Molecular Formula | Substituents/Functional Groups | Double Bond Position | Key Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₆O₂ | Propargyl (C≡CH₂) at C2, ethoxy ester | C4–C5 | Triple bond (propargyl), double bond |

| Ethyl hept-4-enoate (cis) | C₉H₁₆O₂ | Ethoxy ester | C4–C5 | Unsaturated, cis configuration |

| Ethyl heptanoate | C₉H₁₈O₂ | Ethoxy ester | None (saturated) | Straight-chain, saturated ester |

Key Observations :

- The propargyl group in the target compound introduces steric hindrance and alkyne reactivity , which may influence its stability and interactions in chemical reactions.

- Ethyl hept-4-enoate shares the double bond at C4 but lacks the propargyl group, making it less reactive .

- Ethyl heptanoate, a saturated analog, is structurally simpler and widely used in flavorings due to its fruity odor .

Physical and Chemical Properties

While direct data on this compound are sparse, inferences can be drawn from its analogs:

Reactivity Notes:

- The conjugated double bond at C4 may participate in Diels-Alder reactions, though steric effects from the propargyl group could limit this .

Biological Activity

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate is an organic compound notable for its unique structural features, including a double bond and an alkyne functional group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and its role as a precursor for bioactive compounds.

Structural Characteristics

The molecular formula of this compound allows it to participate in various chemical reactions, enhancing its utility in synthetic applications. The compound can be characterized by the following structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains both alkyne and alkene functionalities | Versatile reactivity due to dual functional groups |

| Ethyl 6-methylhept-4-enoate | Contains alkene and ester functionalities | Different reactivity profile due to alkyne position |

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, releasing active intermediates that can participate in various biochemical pathways. The ester functionality is prone to hydrolysis, which can lead to the formation of biologically active compounds. Additionally, the alkyne group may interact with specific proteins, influencing their function and activity.

Potential Biological Activities

Research indicates several potential biological activities associated with this compound:

- Enzyme Interactions : The compound may exhibit interactions with various enzymes, suggesting potential roles in metabolic pathways.

- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound may possess cytotoxic properties against cancer cell lines, although specific data on this compound remains limited .

- Synthetic Applications : Its unique structure makes it a valuable building block in organic synthesis, particularly for the development of complex molecules with potential therapeutic applications.

Case Studies and Research Findings

While specific case studies directly involving this compound are sparse, related compounds have provided insights into its potential applications:

Case Study: Enzyme Interaction

A study investigating similar esters highlighted their interactions with enzymes such as esterases and lipases. These interactions could lead to the modulation of enzyme activity, which is crucial for various biochemical processes .

Antitumor Activity

In a broader context, structural analogs of this compound have been evaluated for their cytotoxic effects on human cancer cell lines. For instance, compounds exhibiting similar structural motifs have shown promise in inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.